4-(methylideneamino)-N-phenylaniline
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Overview
Description
4-(methylideneamino)-N-phenylaniline is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(methylideneamino)-N-phenylaniline typically involves the condensation reaction between aniline and a suitable aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(methylideneamino)-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde or ketone.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may produce primary amines.
Scientific Research Applications
4-(methylideneamino)-N-phenylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound is studied for its potential antimicrobial and antifungal activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other organic materials.
Mechanism of Action
The mechanism of action of 4-(methylideneamino)-N-phenylaniline involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then participate in catalytic cycles. In biological systems, it may interact with enzymes or other proteins, leading to inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
- 4-(methylideneamino)-N-(2-methylphenyl)aniline
- 4-(methylideneamino)-N-(4-methylphenyl)aniline
- 4-(methylideneamino)-N-(2-chlorophenyl)aniline
Comparison: Compared to similar compounds, 4-(methylideneamino)-N-phenylaniline exhibits unique properties due to the presence of the phenyl group, which can influence its reactivity and interaction with other molecules
Properties
CAS No. |
7475-06-1 |
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Molecular Formula |
C13H12N2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
4-(methylideneamino)-N-phenylaniline |
InChI |
InChI=1S/C13H12N2/c1-14-11-7-9-13(10-8-11)15-12-5-3-2-4-6-12/h2-10,15H,1H2 |
InChI Key |
CTXMDBPVWIHSJW-UHFFFAOYSA-N |
Canonical SMILES |
C=NC1=CC=C(C=C1)NC2=CC=CC=C2 |
Origin of Product |
United States |
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